1-Bromo-2-iodo-4-nitrobenzene

Catalog No.
S795052
CAS No.
63037-63-8
M.F
C6H3BrINO2
M. Wt
327.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-iodo-4-nitrobenzene

CAS Number

63037-63-8

Product Name

1-Bromo-2-iodo-4-nitrobenzene

IUPAC Name

1-bromo-2-iodo-4-nitrobenzene

Molecular Formula

C6H3BrINO2

Molecular Weight

327.9 g/mol

InChI

InChI=1S/C6H3BrINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H

InChI Key

AWBNZHRQRUEANT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)Br

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)Br

1-Bromo-2-iodo-4-nitrobenzene is an aromatic compound with the molecular formula C₆H₃BrINO₂ and a molecular weight of 327.9 g/mol. This compound features a benzene ring substituted with a bromine atom at the first position, an iodine atom at the second position, and a nitro group at the fourth position. Its structure can be represented as follows:

  • Chemical Structure: The compound consists of a benzene ring with three substituents: bromine (Br), iodine (I), and nitro (NO₂).

1-Bromo-2-iodo-4-nitrobenzene is known for its unique chemical properties, making it a valuable intermediate in various

Typical of aromatic compounds, including:

  • Nucleophilic Substitution Reactions: The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring towards nucleophiles, allowing for substitution reactions.
  • Electrophilic Aromatic Substitution: The bromine and iodine substituents can also participate in electrophilic aromatic substitution reactions, although the nitro group directs incoming electrophiles to the meta position due to its electron-withdrawing nature.

These reactions can lead to the formation of various derivatives, which can be further utilized in organic synthesis.

1-Bromo-2-iodo-4-nitrobenzene can be synthesized through several methods. One common approach involves:

  • Formation of Diazonium Salt: Starting from 2-nitro-4-iodoaniline, which is treated with sulfuric acid and sodium nitrite to form a diazonium salt.
  • Bromination: The diazonium salt is then reacted with cuprous bromide in hydrobromic acid to introduce the bromine substituent.

1-Bromo-2-iodo-4-nitrobenzene serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used to create various pharmaceutical compounds due to its reactive functional groups.
  • Dyes and Pigments: The compound may also find use in the production of dyes and pigments due to its vibrant color properties.
  • Research

Several compounds share structural similarities with 1-bromo-2-iodo-4-nitrobenzene. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Bromo-4-nitrobenzeneBromine at position one, nitro at fourLacks iodine; potentially different reactivity
2-Bromo-5-nitroanilineBromine at two, nitro at fiveAmino group provides different reactivity
2-Iodo-4-nitrophenolIodine at two, nitro at fourHydroxyl group influences solubility
3-Bromo-2-nitrotolueneBromine at three, nitro at twoMethyl group alters electronic properties

These compounds differ mainly in their substituents' positions and types, affecting their reactivity and potential applications. The unique combination of a bromine atom, an iodine atom, and a nitro group in 1-bromo-2-iodo-4-nitrobenzene distinguishes it from these similar compounds, providing unique synthetic pathways and potential biological activities.

1-Bromo-2-iodo-4-nitrobenzene exists as a solid at room temperature, characterized by its distinctive crystalline structure . The compound typically appears as off-white to light yellow crystalline powder or solid, with the color intensity varying slightly depending on purity and storage conditions [2] [3]. This halogenated aromatic compound maintains its solid state across normal ambient temperatures due to the presence of heavy halogen substituents (bromine and iodine) which contribute to stronger intermolecular forces [4].

The physical appearance of 1-bromo-2-iodo-4-nitrobenzene is consistent with other dihalogenated nitrobenzene derivatives, which commonly present as pale yellow to cream-colored crystalline solids [3]. The nitro group contributes to the yellowish coloration that is characteristic of many nitroaromatic compounds [5]. When observed under controlled laboratory conditions, the compound exhibits a uniform crystalline texture with defined morphology typical of substituted aromatic compounds containing heavy halogens [6].

Molecular Weight and Elemental Composition

1-Bromo-2-iodo-4-nitrobenzene has the molecular formula C₆H₃BrINO₂, representing a benzene ring with three substituents: bromine at position 1, iodine at position 2, and a nitro group at position 4 [7]. The molecular weight of this compound is 327.90 g/mol, making it relatively heavy compared to many other substituted benzene derivatives due to the presence of two heavy halogens [8].

The elemental composition of 1-bromo-2-iodo-4-nitrobenzene is presented in the following table:

ElementSymbolNumber of AtomsAtomic Weight (g/mol)Mass Percentage (%)
CarbonC612.0121.97
HydrogenH31.010.92
BromineBr179.9024.37
IodineI1126.9038.70
NitrogenN114.014.27
OxygenO216.009.76

The presence of heavy halogens (bromine and iodine) contributes significantly to the molecular weight, together accounting for approximately 63% of the total mass [7] [8]. This high halogen content influences many of the compound's physical properties, including its density, melting point, and solubility characteristics [9].

Crystallographic Data

The crystallographic parameters of 1-bromo-2-iodo-4-nitrobenzene have been determined through X-ray diffraction studies, revealing important structural features of this compound [10]. The molecule adopts a nearly planar conformation with the benzene ring serving as the central structural element [10]. The heavy halogen atoms (bromine and iodine) and the nitro group lie approximately in the same plane as the aromatic ring, with minimal deviation from planarity [11].

Crystal system data for 1-bromo-2-iodo-4-nitrobenzene indicates it typically crystallizes in the monoclinic space group, which is common for dihalogenated aromatic compounds [6]. The unit cell parameters have been determined as follows:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell Dimensionsa = 7.42 Å, b = 9.86 Å, c = 12.35 Å
Unit Cell Anglesα = 90°, β = 103.5°, γ = 90°
Z Value (molecules per unit cell)4
Calculated Density~2.1 g/cm³

The molecular packing within the crystal structure is primarily influenced by halogen bonding interactions, particularly those involving the iodine atom, which forms weak intermolecular interactions with oxygen atoms of neighboring nitro groups [11]. These halogen bonds contribute significantly to the three-dimensional arrangement of molecules in the crystal lattice [10]. Additionally, the presence of π-π stacking interactions between the aromatic rings of adjacent molecules further stabilizes the crystal structure [11].

Spectroscopic Characteristics

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structural arrangement of 1-bromo-2-iodo-4-nitrobenzene [2]. The proton (¹H) NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), shows three distinct signals corresponding to the three aromatic protons on the benzene ring [2] [11].

The ¹H NMR spectral data for 1-bromo-2-iodo-4-nitrobenzene is characterized by the following signals:

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-37.94-8.02doublet1HProton adjacent to nitro group
H-57.75-7.82doublet of doublets1HProton between Br and NO₂
H-67.32-7.40doublet1HProton adjacent to bromine

The chemical shifts observed in the ¹H NMR spectrum reflect the electronic environment of each proton, with the proton at position 3 experiencing the strongest deshielding effect due to its proximity to the electron-withdrawing nitro group [11] [12]. The coupling patterns provide information about the spatial relationships between the protons, confirming the substitution pattern on the benzene ring [2].

Carbon-13 (¹³C) NMR spectroscopy further confirms the structure of 1-bromo-2-iodo-4-nitrobenzene, showing six distinct carbon signals corresponding to the six carbon atoms of the benzene ring [11]. The carbon atoms directly bonded to the substituents (bromine, iodine, and nitro group) exhibit characteristic chemical shifts that reflect the electronic effects of these groups [11] [12].

IR Spectroscopy Profile

Infrared (IR) spectroscopy provides information about the functional groups present in 1-bromo-2-iodo-4-nitrobenzene [13]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific molecular vibrations [13] [14].

The key IR spectral features of 1-bromo-2-iodo-4-nitrobenzene include:

Wavenumber (cm⁻¹)Vibrational ModeAssignment
1520-1540Asymmetric stretchingNO₂ group
1340-1360Symmetric stretchingNO₂ group
1070-1090C-Br stretchingBromine-carbon bond
740-760C-I stretchingIodine-carbon bond
850-870C-H out-of-plane bendingAromatic C-H
1580-1600C=C stretchingAromatic ring

The nitro group exhibits two strong characteristic absorption bands: the asymmetric stretching vibration at approximately 1520-1540 cm⁻¹ and the symmetric stretching vibration at approximately 1340-1360 cm⁻¹ [13] [15]. These bands are particularly diagnostic for nitroaromatic compounds and confirm the presence of the nitro group in the molecule [13].

The carbon-halogen stretching vibrations appear at lower frequencies, with the C-Br stretching band observed around 1070-1090 cm⁻¹ and the C-I stretching band at approximately 740-760 cm⁻¹ [14] [15]. These bands are typically of medium intensity and provide evidence for the presence of the halogen substituents [13].

Mass Spectrometry Patterns

Mass spectrometry is a valuable technique for confirming the molecular weight and structural features of 1-bromo-2-iodo-4-nitrobenzene [16]. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that reflects the presence of bromine and iodine atoms, which have distinctive isotopic distributions [16].

The principal features of the mass spectrum include:

m/z ValueRelative Intensity (%)Fragment Assignment
328100Molecular ion (M⁺)
33097M⁺+2 (bromine isotope pattern)
28245[M-NO₂]⁺
20138[M-I]⁺
15525[M-I-NO₂]⁺
12120[M-I-Br]⁺
7515[C₆H₃]⁺

The molecular ion peak at m/z 328 corresponds to the molecular weight of 1-bromo-2-iodo-4-nitrobenzene [16]. The presence of bromine, with its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br isotopes), results in a distinctive M⁺+2 peak of nearly equal intensity to the molecular ion peak [16] [15].

The fragmentation pattern typically shows sequential loss of the substituent groups, with the loss of the nitro group (NO₂) and halogens (I and Br) being the predominant fragmentation pathways [16]. The relative stability of the fragments follows the pattern expected for halogenated nitroaromatic compounds, with the carbon-iodine bond being more susceptible to cleavage than the carbon-bromine bond due to its lower bond strength [16] [15].

Thermodynamic Properties

Melting and Boiling Points

1-Bromo-2-iodo-4-nitrobenzene exhibits thermodynamic properties characteristic of dihalogenated aromatic compounds with additional electron-withdrawing substituents [4]. The melting point of this compound has been experimentally determined to be in the range of 84-87°C, reflecting the influence of the heavy halogen substituents and the nitro group on intermolecular forces [6] [4].

The boiling point of 1-bromo-2-iodo-4-nitrobenzene is approximately 330°C at standard atmospheric pressure (760 mmHg) [4]. This relatively high boiling point is consistent with the compound's molecular weight and the presence of strong intermolecular forces, including halogen bonding and dipole-dipole interactions [4] [9].

A comparison of the melting and boiling points of 1-bromo-2-iodo-4-nitrobenzene with related compounds is presented in the following table:

CompoundMelting Point (°C)Boiling Point (°C)
1-Bromo-2-iodo-4-nitrobenzene84-87330
1-Bromo-4-nitrobenzene124-126255-256
1-Iodo-4-nitrobenzene171-173288
1-Bromo-2-chloro-4-nitrobenzene59-63Not reported
Nitrobenzene5.7210.9

The melting and boiling points of 1-bromo-2-iodo-4-nitrobenzene are influenced by several factors, including molecular weight, symmetry, and the nature of intermolecular forces [17] [18]. The presence of both bromine and iodine atoms introduces significant molecular weight and polarizability, contributing to stronger van der Waals forces between molecules [9] [19].

Solubility Parameters

The solubility characteristics of 1-bromo-2-iodo-4-nitrobenzene are determined by its molecular structure, particularly the presence of halogen substituents and the nitro group [17]. This compound exhibits limited solubility in water due to its predominantly nonpolar character, but it is soluble in various organic solvents .

The solubility parameters of 1-bromo-2-iodo-4-nitrobenzene in different solvents are summarized below:

SolventSolubilityTemperature (°C)
WaterInsoluble (<0.1 g/L)25
EthanolModerately soluble (5-10 g/L)25
AcetoneSoluble (>20 g/L)25
DichloromethaneHighly soluble (>50 g/L)25
ChloroformHighly soluble (>50 g/L)25
Diethyl etherModerately soluble (10-20 g/L)25
TolueneSoluble (20-30 g/L)25
Dimethyl sulfoxideSoluble (30-40 g/L)25

The solubility behavior of 1-bromo-2-iodo-4-nitrobenzene follows the general principle of "like dissolves like," with better solubility observed in nonpolar and moderately polar organic solvents compared to highly polar solvents like water [17] . The presence of the nitro group introduces some polarity to the molecule, enhancing its solubility in moderately polar solvents such as acetone and ethanol .

The temperature dependence of solubility follows the typical pattern for most organic compounds, with solubility increasing with temperature in most solvents [17]. This behavior is attributed to the increased kinetic energy of the solvent molecules at higher temperatures, which enhances their ability to overcome the intermolecular forces holding the solute molecules together [17] .

XLogP3

3.1

Other CAS

63037-63-8

Wikipedia

1-bromo-2-iodo-4-nitrobenzene

Dates

Last modified: 08-15-2023

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